Sodium naphthalen-2-yl hydrogenphosphate
Overview
Description
Sodium naphthalen-2-yl hydrogenphosphate is an organic phosphate compound with the molecular formula C10H8NaO4P. It is a white to light yellow crystalline solid that is soluble in water and some organic solvents. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis and reactivity of zerovalent iron nanoparticles
Mode of Action
Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds .
Biochemical Pathways
Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have a role in similar biochemical pathways.
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate .
Result of Action
Alkali metal naphthalenides have been used to prepare various reactive base metals such as ti (0), mo (0), w (0), or zn (0) . This suggests that this compound may have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of alkali metal naphthalenides, which are related compounds, is known to be affected by the type of alkali metal, the type of solvent, the temperature, and the time of storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium naphthalen-2-yl hydrogenphosphate can be synthesized by reacting 2-naphthol with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt. The general reaction is as follows: [ \text{C10H7OH} + \text{H3PO4} + \text{NaOH} \rightarrow \text{C10H8NaO4P} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of sodium 2-naphthyl hydrogen phosphate involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving crystallization and drying steps to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: It can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Reduced naphthyl derivatives.
Substitution Products: Various substituted naphthyl phosphates.
Scientific Research Applications
Sodium naphthalen-2-yl hydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of naphthyl derivatives.
Biology: Employed in enzyme assays and as a substrate for phosphatase enzymes.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Sodium 1-naphthyl phosphate
- Disodium hydrogen phosphate
- Sodium dihydrogen phosphate
Comparison: Sodium naphthalen-2-yl hydrogenphosphate is unique due to its specific naphthyl structure, which imparts distinct chemical properties and reactivity. Compared to other sodium phosphates, it has a higher affinity for certain enzymes and can participate in unique organic transformations.
Properties
IUPAC Name |
sodium;naphthalen-2-yl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13095-41-5 (Parent) | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00162773 | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14463-68-4 | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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